6-Bromopyrazolo[1,5-a]pyrazine
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Overview
Description
6-Bromopyrazolo[1,5-a]pyrazine is a heterocyclic compound that features a bromine atom attached to the pyrazolo[1,5-a]pyrazine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 6-Bromopyrazolo[1,5-a]pyrazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of 5-bromo-2-iodopyridine as a starting material. The process involves several steps:
Coupling Reaction: 5-bromo-2-iodopyridine is dissolved to obtain a solution A, and triethylsilyl acetylene is added to perform a coupling reaction, yielding 5-bromo-2-(triethylsilyl) ethynyl pyridine.
Nitrogen Amination: The intermediate is then dissolved to obtain a solution B, and a nitrogen aminating agent is added to perform nitrogen amination, resulting in 1-amino-5-bromo-2-(triethylsilyl) ethynyl pyridine.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves using low-cost raw materials, controlling reaction conditions to ensure high selectivity, and minimizing byproducts. The process is designed to be efficient and suitable for large-scale industrial applications .
Chemical Reactions Analysis
Types of Reactions
6-Bromopyrazolo[1,5-a]pyrazine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Substitution: Reagents such as aryl or hetaryl boronic acids in the presence of palladium catalysts are commonly used for substitution reactions.
Oxidation and Reduction: Standard oxidizing and reducing agents can be employed depending on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various aryl or hetaryl derivatives of this compound .
Scientific Research Applications
6-Bromopyrazolo[1,5-a]pyrazine has a wide range of applications in scientific research, including:
Medicinal Chemistry: It is used as a scaffold for designing new drugs with potential anticancer, antiviral, and antibacterial activities.
Material Science: The compound’s unique photophysical properties make it useful in the development of new materials for electronic and photonic applications.
Biological Research: It is employed in studying various biological pathways and mechanisms due to its ability to interact with specific molecular targets.
Mechanism of Action
The mechanism of action of 6-Bromopyrazolo[1,5-a]pyrazine involves its interaction with specific molecular targets and pathways. For instance, it can act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact mechanism depends on the specific application and the molecular targets involved .
Comparison with Similar Compounds
6-Bromopyrazolo[1,5-a]pyrazine can be compared with other similar compounds, such as:
Pyrazolo[1,5-a]pyrimidine: Known for its anticancer potential and enzymatic inhibitory activity.
Pyrazolo[3,4-b]pyridine: Used as TRK inhibitors and has applications in cancer treatment.
The uniqueness of this compound lies in its specific structural features and the presence of the bromine atom, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C6H4BrN3 |
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Molecular Weight |
198.02 g/mol |
IUPAC Name |
6-bromopyrazolo[1,5-a]pyrazine |
InChI |
InChI=1S/C6H4BrN3/c7-6-4-10-5(3-8-6)1-2-9-10/h1-4H |
InChI Key |
YPJNSKGLHILETG-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C=NC(=CN2N=C1)Br |
Origin of Product |
United States |
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